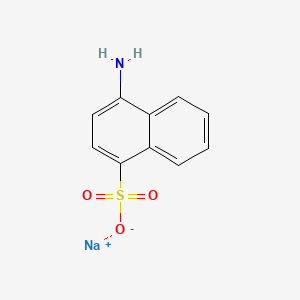![molecular formula C₁₈H₂₂ClNO₃ B1142606 α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol CAS No. 67287-37-0](/img/new.no-structure.jpg)
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol: is a complex organic compound with the molecular formula C18H22ClNO3 and a molecular weight of 335.83 g/mol . This compound is notable for its role as an intermediate in the synthesis of high-affinity D1 dopamine receptor ligands, which are significant in neurological research and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde and phenethylamine.
Formation of Intermediate: The aldehyde group of 2-chloro-3,4-dimethoxybenzaldehyde reacts with phenethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced, often using a reducing agent like sodium borohydride (NaBH4), to yield the corresponding amine.
Final Step: The amine undergoes a Mannich reaction with formaldehyde and benzyl alcohol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar but optimized for scale. They often involve:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous testing protocols to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors, particularly dopamine receptors.
Medicine: Investigated for potential therapeutic applications in neurological disorders due to its affinity for D1 dopamine receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol primarily involves its interaction with D1 dopamine receptors. It binds to these receptors, modulating their activity and influencing neurological pathways associated with dopamine signaling . This interaction is crucial for its potential therapeutic effects in treating neurological conditions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine: A precursor in the synthesis of α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol.
3,4-Dimethoxyphenethylamine: Shares structural similarities but lacks the chloro and benzyl alcohol groups.
Benzenemethanol derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer high affinity for D1 dopamine receptors. This specificity makes it particularly valuable in neurological research and potential therapeutic applications .
Properties
CAS No. |
67287-37-0 |
|---|---|
Molecular Formula |
C₁₈H₂₂ClNO₃ |
Molecular Weight |
335.83 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1142528.png)

![[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1142536.png)





